molecular formula C11H16O B15318180 2-(3,4-Dimethylphenyl)propan-1-ol

2-(3,4-Dimethylphenyl)propan-1-ol

Cat. No.: B15318180
M. Wt: 164.24 g/mol
InChI Key: SPEUXKMHBWIERU-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted with two methyl groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(3,4-Dimethylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(3,4-Dimethylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the reduction of the corresponding ketone yields this compound.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in dichloromethane.

Major Products Formed

    Oxidation: 2-(3,4-Dimethylphenyl)propan-1-one.

    Reduction: this compound.

    Substitution: 2-(3,4-Dimethylphenyl)propyl chloride.

Scientific Research Applications

2-(3,4-Dimethylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)propan-1-ol depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as receptors or enzymes, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)propan-1-one: The ketone analog of 2-(3,4-Dimethylphenyl)propan-1-ol.

    2-(3,4-Dimethylphenyl)propanoic acid: The carboxylic acid analog.

    2-(3,4-Dimethylphenyl)propyl chloride: The chloride analog.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its secondary alcohol group allows for selective reactions that are not possible with the ketone or acid analogs. Additionally, the presence of the phenyl ring with methyl substitutions enhances its lipophilicity and potential interactions with biological targets.

Properties

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)propan-1-ol

InChI

InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3

InChI Key

SPEUXKMHBWIERU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)CO)C

Origin of Product

United States

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